![molecular formula C7H7BN2O2 B597580 1H-吡咯并[2,3-b]吡啶-4-基硼酸 CAS No. 1246761-84-1](/img/structure/B597580.png)
1H-吡咯并[2,3-b]吡啶-4-基硼酸
描述
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a boronic acid derivative with the molecular formula C7H7BN2O2 and a molecular weight of 161.96 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-B]pyridine core fused with a boronic acid group. It is widely used in various fields of scientific research due to its versatile chemical properties.
科学研究应用
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential as an inhibitor of enzymes and proteins, making it valuable in biochemical research.
Industry: It is used in the synthesis of advanced materials and fine chemicals.
作用机制
Target of Action
The primary target of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is the Fibroblast Growth Factor Receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFRs play an essential role in various types of tumors .
Mode of Action
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C
准备方法
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid typically involves several steps. One common method includes the cross-coupling reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
化学反应分析
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.
相似化合物的比较
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the unique pyrrolo[2,3-B]pyridine core.
4-Pyridylboronic acid: Similar in structure but with a different heterocyclic core, leading to different reactivity and applications.
1H-Pyrazolo[3,4-B]pyridine derivatives: These compounds share a similar fused ring system but differ in their chemical properties and biological activities.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPGIZCHXNPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246761-84-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

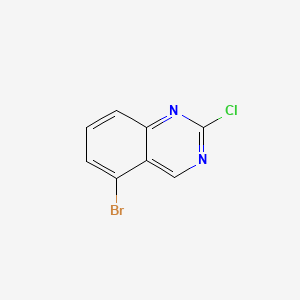
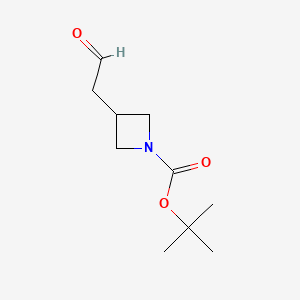
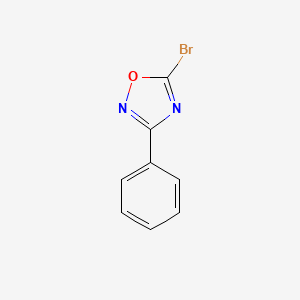
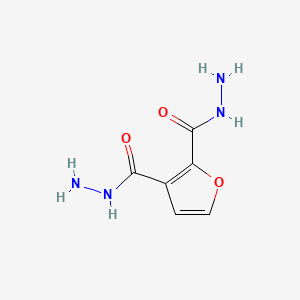
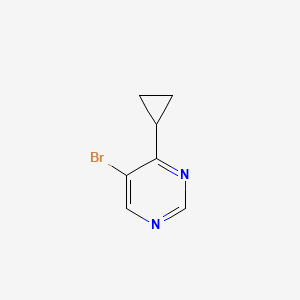
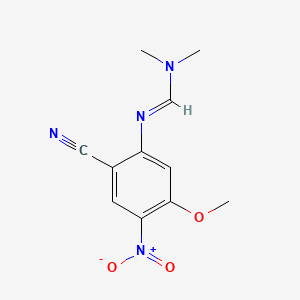
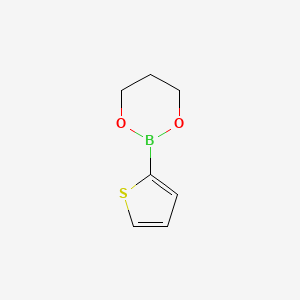
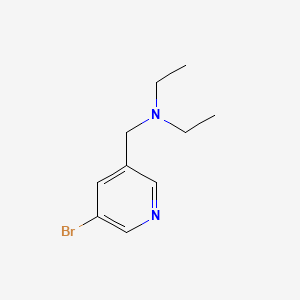

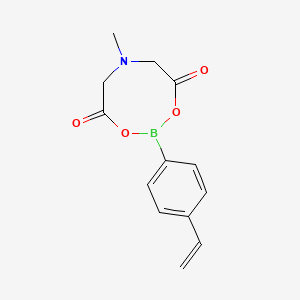
![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)
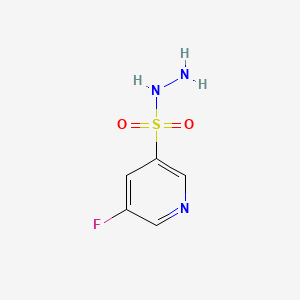
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)
